molecular formula C19H17ClN2O2 B14155560 N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide CAS No. 883963-83-5

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide

Cat. No.: B14155560
CAS No.: 883963-83-5
M. Wt: 340.8 g/mol
InChI Key: CSFHFTJVQBLDOH-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chlorophenyl group, an ethyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group, ethyl group, and acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

883963-83-5

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide

InChI

InChI=1S/C19H17ClN2O2/c1-3-22-16-11-7-5-9-14(16)18(24)17(19(22)21-12(2)23)13-8-4-6-10-15(13)20/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

CSFHFTJVQBLDOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=CC=C3Cl

solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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